Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a benzothiazole-based compound featuring a 3-(isobutylsulfonyl)azetidine moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10(2)9-22(19,20)11-7-17(8-11)15(18)14-16-12-5-3-4-6-13(12)21-14/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASHVWSISHXNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be achieved through various synthetic pathways. One common method involves the cyclization of haloketones with thioamides, which is a widely popular process for synthesizing thiazole moieties . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chloroethyl piperidine hydrochloride or chloroethyl morpholine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer and anti-tubercular drugs.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other proteins and enzymes, leading to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
Thermal Stability : Compounds with rigid azetidine or piperazine rings (e.g., 4h, mp 161°C) exhibit higher melting points than those with flexible chains (e.g., 3d, mp 90°C). The sulfonyl group in the target compound likely enhances intermolecular interactions, suggesting a higher melting point than 3d .
Pharmacological and Chemical Reactivity
- Electron-Withdrawing Effects : The isobutylsulfonyl group in the target compound increases electrophilicity at the azetidine nitrogen, enhancing reactivity in nucleophilic substitution reactions compared to analogs with alkyl or amine substituents (e.g., 4f or 4g) .
- Biological Target Interactions : Unlike derivatives with dual basic centers (e.g., 4f), the sulfonyl group may favor interactions with serine proteases or ATP-binding pockets due to its hydrogen-bond acceptor capacity .
- Solubility and Bioavailability : The sulfonyl group improves aqueous solubility relative to lipophilic analogs like N-benzyl derivatives (e.g., 4d), though less than ethylpiperazine-containing compounds (4f) .
Biological Activity
Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to an azetidine ring with an isobutylsulfonyl substituent. Its molecular formula can be represented as C_{13}H_{14}N_{2}O_{2}S, and its structure is crucial for understanding its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to benzo[d]thiazol-2-yl derivatives exhibit significant anticancer activity. For instance, research on thiazole derivatives has shown their ability to inhibit various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell survival and proliferation.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of benzo[d]thiazole derivatives on MCF-7 and HCT-116 cell lines reported IC50 values indicating potent activity against these cancer types, suggesting a promising avenue for further development.
- In Vivo Studies : Animal models treated with similar thiazole derivatives demonstrated reduced tumor growth compared to control groups, supporting the potential therapeutic application of these compounds in oncology .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Inhibition of MCF-7 and HCT-116 cell lines |
| Enzyme Inhibition | Targeting specific metabolic pathways |
| Apoptosis Induction | Increased apoptotic markers in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
